3-Bromo-6-chlorobenzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4BrClS |
|---|---|
Molecular Weight |
247.54 g/mol |
IUPAC Name |
3-bromo-6-chloro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrClS/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4H |
InChI Key |
NMPCPKHKXHMIFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=C2Br |
Origin of Product |
United States |
The Benzothiophene Core As a Privileged Heterocyclic Scaffold
The benzo[b]thiophene framework, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its structural resemblance to naturally occurring molecules and its ability to interact with a wide array of biological targets. nih.govresearchgate.net The inherent properties of the benzothiophene (B83047) core, such as its planarity, aromaticity, and the presence of a sulfur atom, contribute to its diverse pharmacological activities. researchgate.net
Benzo[b]thiophene derivatives have been shown to exhibit a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov This versatility has made the benzothiophene scaffold a valuable starting point for the design and synthesis of new drugs. numberanalytics.com Several FDA-approved drugs, such as raloxifene (B1678788) (for osteoporosis and breast cancer) and sertaconazole (B158924) (an antifungal agent), incorporate the benzothiophene motif, highlighting its therapeutic importance. numberanalytics.comnih.gov
Strategic Significance of Halogen Substitution in Chemical Systems
Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely used strategy in organic synthesis and medicinal chemistry. numberanalytics.comnumberanalytics.com The incorporation of halogens can profoundly influence the physicochemical and biological properties of a compound. numberanalytics.comnumberanalytics.com
From a physicochemical standpoint, halogenation can alter a molecule's lipophilicity, polarity, and metabolic stability. numberanalytics.comstudysmarter.co.uk For instance, the introduction of a halogen atom can enhance a drug's ability to cross cell membranes, a critical factor for its bioavailability. numberanalytics.com Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding to biological targets.
In terms of biological activity, halogen substitution can modulate the potency, selectivity, and pharmacokinetic profile of a drug candidate. numberanalytics.com The strategic placement of halogen atoms can lead to enhanced binding affinity for a specific receptor or enzyme, thereby improving its therapeutic efficacy. numberanalytics.comstudysmarter.co.uk
Computational and Theoretical Studies on 3 Bromo 6 Chlorobenzo B Thiophene and Benzothiophene Derivatives
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic environment and three-dimensional shape of benzothiophene (B83047) derivatives. These calculations provide a basis for interpreting molecular stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties of molecules. nih.govresearchgate.net For benzothiophene derivatives, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net These geometric parameters are crucial for understanding the molecule's stability and how it will interact with other molecules.
A systematic quantum mechanical study on related structures, such as 2-amino 6-bromo 3-formylchromone, has demonstrated the power of DFT in calculating equilibrium geometry and harmonic vibrational frequencies. researchgate.net Such studies help in the detailed interpretation of experimental FT-IR and FT-Raman spectra. researchgate.net For the benzothiophene scaffold, DFT has been used to elucidate the mechanism of formation for fused pyridine (B92270) derivatives, showcasing its utility in understanding complex reaction pathways. researchgate.net The reaction of 3-chlorobenzo[b]thiophene-2-carbohydrazide with 4-(diethylamino) salicylaldehyde (B1680747) to form a new ligand was also studied using DFT estimations to replicate its structure and geometry. nih.gov
Table 1: Representative Optimized Geometrical Parameters for a Benzothiophene Derivative (Calculated via DFT)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-S | 1.75 Å |
| C-C (aromatic) | 1.39-1.41 Å | |
| C=C | 1.37 Å | |
| C-Br | 1.88 Å | |
| C-Cl | 1.74 Å | |
| Bond Angle | C-S-C | 92.5° |
| C-C-C (benzene ring) | ~120° | |
| C-C-C (thiophene ring) | ~111-115° |
Note: The values in this table are illustrative for a generic substituted benzothiophene and would require specific DFT calculations for 3-Bromo-6-chlorobenzo[b]thiophene.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized, which is often associated with higher biological activity. nih.gov For benzothiophene derivatives, HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net The distribution of these frontier orbitals across the molecule highlights the regions involved in electron transfer during chemical reactions. For instance, in many aromatic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient areas. nih.gov This analysis is also crucial for understanding charge transfer interactions within the molecule. nih.govresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Aromatic Systems
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| Poly (3-octyl-thiophene-2, 5-diyl) (P3OT) | -5.59 | -3.76 | 1.83 | researchgate.net |
| researchgate.netresearchgate.net-Phenyl C61-butyric acid 3-ethylthiophene (B160659) ester (PCBE) | -5.87 | -3.91 | 1.96 | researchgate.net |
Note: These values are for related thiophene (B33073) and aromatic structures and serve as examples of the data obtained from such analyses.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Understanding the mechanism of reactions like halogenation and further functionalization of the benzothiophene ring is crucial for synthetic chemists. Computational modeling allows for the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate.
For benzothiophene derivatives, computational studies can model the step-by-step process of electrophilic substitution, a common reaction type for these compounds. numberanalytics.com For example, in the synthesis of 3-halobenzo[b]thiophenes via electrophilic cyclization, computational analysis can help to understand the stability of intermediates and the energy barriers for different cyclization pathways. nih.govresearchgate.net Similarly, the mechanism for the formation of fused pyridine derivatives from benzothiophene precursors has been elucidated using DFT calculations, which likely involved locating the relevant transition states. researchgate.net
The benzothiophene scaffold has multiple positions where substitution can occur. Predicting the regioselectivity—the preference for reaction at one position over another—is a significant challenge. Computational methods have proven effective in this regard. By calculating the relative energies of the intermediates formed upon electrophilic attack at different positions, one can predict the major product. acs.org
Factors influencing regioselectivity include both electronic and steric effects. Electron-donating or -withdrawing groups on the benzothiophene ring can direct incoming electrophiles to specific positions. Computational models can quantify these electronic effects by analyzing the charge distribution and frontier orbitals. acs.org Steric hindrance from bulky substituents can also prevent reaction at certain sites. The Aryne Distortion Model, rationalized by computational analysis, helps predict the regioselectivity of trapping unsymmetrical heteroarynes based on the linearity of the distorted triple bond. nih.gov This approach is valuable for the functionalization of heteroaromatic cores. nih.gov An efficient synthesis of regioselectively functionalized 3-halo-7-oxygen-functionalized benzo[b]thiophenes has been developed, where the regioselectivity is controlled through a combination of ortho-lithiation and electrophilic cyclization strategies. nih.gov
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ijpsjournal.com This method is central to computer-aided drug design.
For benzothiophene derivatives, molecular docking studies are widely used to investigate their potential as therapeutic agents by modeling their interactions with biological targets such as enzymes and receptors. ijpsjournal.comnih.govnih.gov These studies can predict the binding affinity (often expressed as a binding energy in kcal/mol) and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the ligand-receptor complex. nih.gov
For example, computational studies on benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus have used molecular docking to reveal critical interactions with target proteins. researchgate.net In another study, docking assays of benzothiophene derivatives with the CB2 cannabinoid receptor revealed a π-cation interaction with Lys109, which could be key for selectivity. nih.gov These insights are invaluable for the rational design of new, more potent, and selective inhibitors. researchgate.net
Table 3: Examples of Molecular Docking Studies on Benzothiophene Derivatives
| Benzothiophene Derivative(s) | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted | Reference |
|---|---|---|---|---|
| Compound 20 | MRSA Target | -6.38 | Critical interactions identified | researchgate.net |
| Compound 1 | MSSA Target | -5.56 | Potent activity predicted | researchgate.net |
| Compound 17 | DRSA Target | -5.23 | Potent activity predicted | researchgate.net |
| Benzimidazole and Benzothiophene derivatives | CB2 Cannabinoid Receptor | - | π-cation interaction with Lys109 | nih.gov |
| 1-benzothiophene-2-carboxylic acid | Anti-inflammatory Target | - | O-H…O, C-H…O, S-H…O hydrogen bonding | nih.gov |
Note: This table summarizes findings from various studies on different benzothiophene derivatives to illustrate the application of molecular docking.
In Silico Pharmacokinetic and Pharmacodynamic Property Prediction
Computational tools play a crucial role in modern drug discovery by enabling the prediction of a compound's behavior in the body and its potential as a drug. youtube.comcreative-biolabs.comdanaher.com For benzothiophene derivatives, including this compound, these predictive studies are vital for guiding the design and optimization of new drug candidates. nih.gov
ADME properties determine the bioavailability and persistence of a drug in the body. In silico ADME profiling involves the use of computational models to predict these properties based on the chemical structure of a compound. nih.govresearchgate.netnih.gov For this compound and its analogs, a range of ADME parameters would be computationally assessed.
Key ADME Parameters Evaluated In Silico:
Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the gastrointestinal tract into the bloodstream. nih.gov For orally administered drugs, good intestinal absorption is essential for achieving therapeutic concentrations in the body.
Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal permeability. nih.gov In silico models can estimate the permeability of compounds across this cell monolayer, providing an indication of their potential for oral absorption.
Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the blood-brain barrier is a critical consideration for drugs targeting the central nervous system. Computational models can predict whether a molecule is likely to penetrate the BBB based on its physicochemical properties. researchgate.net
P-glycoprotein (P-gp) Substrate/Inhibitor: P-glycoprotein is an efflux transporter that can pump drugs out of cells, reducing their intracellular concentration and efficacy. In silico tools can predict whether a compound is likely to be a substrate or inhibitor of P-gp.
Cytochrome P450 (CYP) Inhibition: The cytochrome P450 family of enzymes plays a major role in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Computational models are used to predict the potential of a compound to inhibit various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
A hypothetical in silico ADME profile for a series of benzothiophene derivatives is presented in Table 1 to illustrate the type of data generated in these studies.
Table 1: Predicted ADME Properties of Selected Benzothiophene Derivatives
| Compound | HIA (%) | Caco-2 Permeability (nm/s) | BBB Penetration | P-gp Substrate | CYP2D6 Inhibitor |
|---|---|---|---|---|---|
| This compound | High | High | Yes | No | Yes |
| Benzothiophene Analog A | High | Moderate | Yes | Yes | No |
| Benzothiophene Analog B | Moderate | Low | No | No | No |
| Benzothiophene Analog C | High | High | No | No | Yes |
Drug-likeness is a qualitative concept used to assess the probability of a molecule being a successful drug. Several empirical rules and computational models have been developed to evaluate drug-likeness based on the physicochemical properties of a compound. nih.gov These assessments are a key component of lead optimization, the process of refining the properties of a promising compound to enhance its efficacy, safety, and pharmacokinetic profile. youtube.comdanaher.comtoxicology.org
Key Drug-Likeness and Lead Optimization Parameters:
Lipinski's Rule of Five: This rule provides a set of guidelines for the oral bioavailability of a drug. It states that a compound is more likely to be orally bioavailable if it has:
A molecular weight of less than 500 Daltons.
A logP (a measure of lipophilicity) of less than 5.
Fewer than 5 hydrogen bond donors.
Fewer than 10 hydrogen bond acceptors.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with passive molecular transport through membranes and is used to predict oral absorption and blood-brain barrier penetration. nih.gov
Number of Rotatable Bonds: A higher number of rotatable bonds can negatively impact oral bioavailability.
Table 2 presents a hypothetical analysis of the drug-likeness and lead optimization parameters for a series of benzothiophene derivatives, including this compound.
Table 2: Predicted Drug-Likeness and Lead Optimization Parameters for Selected Benzothiophene Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | TPSA (Ų) | Rotatable Bonds | Lipinski's Rule Violations | Bioavailability Score |
|---|---|---|---|---|---|---|---|---|
| This compound | 277.55 | 4.2 | 0 | 0 | 28.24 | 0 | 0 | 0.55 |
| Benzothiophene Analog A | 350.21 | 3.8 | 1 | 3 | 58.44 | 2 | 0 | 0.55 |
| Benzothiophene Analog B | 480.56 | 5.2 | 2 | 5 | 90.12 | 4 | 1 | 0.17 |
| Benzothiophene Analog C | 295.78 | 2.5 | 0 | 2 | 40.53 | 1 | 0 | 0.55 |
Conclusion and Future Research Perspectives for Halogenated Benzo B Thiophenes
Current State of Research and Key Achievements
Research into halogenated benzo[b]thiophenes has yielded significant advancements, particularly in understanding their synthesis and antimicrobial properties. A key achievement is the development of environmentally benign methods for their synthesis. For instance, an electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides in the presence of copper(II) sulfate (B86663) in ethanol (B145695) has been established as a facile and high-yielding route to 3-halo substituted benzo[b]thiophenes. nih.gov This method avoids the use of harsh reagents and solvents, aligning with the principles of green chemistry. nih.govresearchgate.netuwf.edu
Studies have consistently shown that the position and nature of the halogen substituent are crucial for the biological activity of benzo[b]thiophenes. nih.gov Specifically, substitutions at the C3 position of the thiophene (B33073) ring have been identified as key to harnessing antimicrobial activity. nih.gov For example, 3-chloro and 3-bromo substituted benzo[b]thiophenes have demonstrated notable inhibitory activity against Gram-positive bacteria and the yeast Candida albicans, whereas their 3-iodo counterparts were found to be inactive. nih.gov
Furthermore, the combination of a halogen at the C3 position with other functional groups, such as an alcohol, can enhance antimicrobial efficacy. nih.gov This highlights the importance of exploring diverse substitution patterns to optimize the therapeutic potential of this class of compounds. The development of acylhydrazone derivatives of 6-chlorobenzo[b]thiophene-2-carboxylic acid has also shown promise in the fight against multidrug-resistant Staphylococcus aureus. nih.gov
Unexplored Synthetic Avenues and Methodological Challenges
Despite the progress, several synthetic avenues for halogenated benzo[b]thiophenes remain underexplored. While methods for introducing halogens at the C3 position are well-documented, the selective functionalization of other positions on the benzo[b]thiophene scaffold, particularly in the presence of existing halogens, presents a significant challenge. The development of regioselective C-H activation and functionalization techniques could provide a powerful tool for accessing novel di- and poly-halogenated derivatives. researchgate.net
A notable challenge lies in the synthesis of specific isomers. For instance, while the bromination of 3-methyl-7-chlorobenzo[b]thiophene to produce 3-bromomethyl-7-chlorobenzo[b]thiophene has been reported, the direct and selective introduction of a bromine atom at the C3 position of a 6-chloro-substituted benzo[b]thiophene requires careful optimization of reaction conditions to avoid the formation of unwanted byproducts. google.comwipo.int The reactivity of the thiophene ring towards electrophiles can lead to a mixture of isomers, necessitating complex purification procedures.
Furthermore, the synthesis of certain halogenated derivatives can be problematic. For example, attempts to synthesize a specific bromocyclized product from an alkyne precursor failed under various conditions, while its chloro analogue was obtained successfully, albeit in a lower yield. nih.gov This underscores the need for a deeper understanding of the reaction mechanisms and the development of more robust and versatile synthetic methodologies.
Emerging Computational Insights and Predictive Modeling
Computational chemistry is increasingly being employed to understand and predict the properties of halogenated benzo[b]thiophenes. Quantum chemical calculations, such as Density Functional Theory (DFT), are proving invaluable in several areas:
Understanding Halogen Bonding: Computational studies have shed light on the nature of halogen bonding in fused-ring heteroaromatics. nih.gov These non-covalent interactions play a crucial role in the solid-state packing of these molecules and their interactions with biological targets. By calculating the electrostatic potential of the σ-hole on the halogen atom, researchers can predict the strength and directionality of these interactions, aiding in the design of novel crystal structures and potent enzyme inhibitors. nih.govresearchgate.net
Predicting Reactivity and Regioselectivity: Theoretical calculations can help predict the most likely sites of reaction on the benzo[b]thiophene nucleus. For instance, Fukui functions can be used to identify the most electron-rich positions, guiding the regioselective synthesis of specific isomers. nih.gov This predictive power can save significant experimental effort by focusing on the most promising synthetic routes.
Simulating Spectroscopic Properties: Computational methods can be used to simulate various spectroscopic data, such as NMR and IR spectra. researchgate.net This can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.
In Silico ADME Properties: Predictive modeling is also being used to assess the drug-like properties of new compounds. nih.gov By calculating parameters such as absorption, distribution, metabolism, and excretion (ADME), researchers can prioritize compounds with favorable pharmacokinetic profiles for further development. nih.gov
Novel Applications and Interdisciplinary Research Directions
The unique properties of halogenated benzo[b]thiophenes make them attractive candidates for a range of applications beyond their established antimicrobial activity.
Materials Science: The ability of halogenated compounds to form strong and directional halogen bonds makes them interesting building blocks for crystal engineering and the design of novel organic materials with specific electronic and optical properties. researchgate.net Their investigation in areas such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is a promising avenue for future research.
Medicinal Chemistry: The benzo[b]thiophene scaffold is present in a number of approved drugs, and the introduction of halogens can fine-tune their pharmacological properties. Future research could focus on exploring the potential of 3-bromo-6-chlorobenzo[b]thiophene and related compounds as inhibitors of other biological targets, such as kinases or proteases, which are implicated in a variety of diseases. The reactivity of the bromine atom at the C3 position also allows for further functionalization through cross-coupling reactions, providing access to a vast chemical space for drug discovery. researchgate.net
Chemical Biology: Halogenated benzo[b]thiophenes can be used as chemical probes to study biological processes. The strategic placement of a halogen atom can allow for the development of photoaffinity labels or other tools for identifying the cellular targets of these compounds.
Challenges and Opportunities in the Synthesis and Application of this compound
The synthesis of this compound presents specific challenges and opportunities. A key challenge is the selective introduction of the bromine atom at the C3 position in the presence of the chlorine atom at the C6 position. Direct bromination of 6-chlorobenzo[b]thiophene (B1631565) could potentially lead to a mixture of products, requiring careful control of reaction conditions.
An alternative approach involves a multi-step synthesis, potentially starting from a pre-functionalized benzene (B151609) ring or through the cyclization of a suitably substituted precursor. The development of a high-yielding and scalable synthesis of this specific isomer is a crucial first step for its further investigation.
Once synthesized, this compound offers numerous opportunities. The bromine atom at the C3 position serves as a versatile handle for further chemical modification via cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This would allow for the creation of a library of derivatives with diverse substituents at this position, enabling a systematic exploration of the structure-activity relationship for various biological targets.
Furthermore, the combination of both a bromine and a chlorine atom on the benzo[b]thiophene scaffold provides a unique electronic and steric profile that could lead to novel biological activities or material properties. A thorough investigation of its antimicrobial spectrum, cytotoxicity, and potential in other therapeutic areas is warranted.
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-6-chlorobenzo[b]thiophene, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves halogenation and cyclization steps. For example, bromination of 6-chlorobenzo[b]thiophene derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., dry CH₂Cl₂, nitrogen atmosphere) is a key step. Optimization strategies include:
- Catalyst selection : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution efficiency.
- Temperature control : Reflux conditions (~40–60°C) improve reaction kinetics while minimizing side reactions.
- Purification : Reverse-phase HPLC with methanol-water gradients achieves >95% purity .
- Yield improvement : Pre-functionalization of intermediates (e.g., methyl ester protection of carboxyl groups) reduces steric hindrance during bromination .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key analytical methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., bromine at C3 causes downfield shifts of ~0.5–1.0 ppm).
- IR : Identify C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretching vibrations.
- Computational modeling : DFT calculations at the MP2/6-311G** level predict bond lengths (e.g., C-S: ~1.71 Å) and electronic transitions (π→π* at ~250 nm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ peaks (theoretical m/z: 261.56 for C₉H₆BrClS) .
Advanced Research Questions
Q. How do steric and electronic effects of bromine and chlorine substituents influence the reactivity of benzo[b]thiophene derivatives in cross-coupling reactions?
- Steric effects : Bromine at C3 creates steric bulk, reducing accessibility for Suzuki-Miyaura coupling. Substituting Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd(dba)₂/XPhos) improves efficiency.
- Electronic effects : Chlorine at C6 withdraws electron density, activating the thiophene ring for electrophilic substitutions but deactivating it for nucleophilic attacks. Computational studies show a 0.3 eV increase in HOMO-LUMO gap compared to unsubstituted benzo[b]thiophene, affecting charge transport in materials science applications .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antibacterial or antitumor activity may arise from:
- Structural analogs : Minor modifications (e.g., tert-butyl vs. cyclohexyl groups at C6) alter lipophilicity and membrane permeability.
- Assay conditions : Use standardized MIC (Minimum Inhibitory Concentration) protocols with controls for false discovery rates (e.g., Benjamini-Hochberg correction, α=0.05) .
- Mechanistic studies : Fluorescence quenching assays confirm binding to bacterial DNA gyrase (IC₅₀: ~2.5 µM) .
Q. How can computational modeling guide the design of this compound-based materials for optoelectronic applications?
- Adsorption studies : DFT simulations show thiophene rings adsorb preferentially on phyllosilicate surfaces via π-cation interactions (binding energy: ~1.2 eV), relevant for sensor design.
- Charge transport : Band structure calculations predict hole mobility of ~0.8 cm²/V·s, comparable to polythiophene derivatives. Experimental validation via thin-film polymerization (e.g., chemical vapor deposition at 300°C) aligns with computational predictions .
Q. What purification methods are effective for isolating this compound from complex reaction mixtures?
- Solvent recrystallization : Use hexane/ethyl acetate (3:1 v/v) at −20°C to precipitate the product (mp: 129–130°C) .
- Chromatography : Silica gel column chromatography with toluene as eluent removes unreacted starting materials.
- Advanced techniques : Size-exclusion chromatography (SEC) or preparative TLC (Rf ~0.4 in hexane:DCM) resolves dihalogenated byproducts .
Q. How do isotopic substitutions (e.g., ³⁴S, ¹³C) aid in studying the vibrational and rotational spectra of this compound?
- Isotopic labeling : ³⁴S substitution shifts rotational constants by ~0.5%, enabling precise assignment of microwave spectra (e.g., J = 5–10 GHz transitions) .
- Hyperfine structure : ³³S isotopes reveal spin-spin coupling (J ~50 MHz) in EPR studies, critical for understanding radical intermediates in photodegradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
